(1-Hydroxy-1-phosphono-2-[1,1';4',1'']terphenyl-3-yl-ethyl)-phosphonic acid
CAS No.:
Cat. No.: VC0521900
Molecular Formula: C20H20O7P2
Molecular Weight: 434.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20O7P2 |
|---|---|
| Molecular Weight | 434.3 g/mol |
| IUPAC Name | [1-hydroxy-2-[3-(4-phenylphenyl)phenyl]-1-phosphonoethyl]phosphonic acid |
| Standard InChI | InChI=1S/C20H20O7P2/c21-20(28(22,23)24,29(25,26)27)14-15-5-4-8-19(13-15)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-13,21H,14H2,(H2,22,23,24)(H2,25,26,27) |
| Standard InChI Key | MPBUFKZCEBTBSK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC(=C3)CC(O)(P(=O)(O)O)P(=O)(O)O |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC(=C3)CC(O)(P(=O)(O)O)P(=O)(O)O |
| Appearance | Solid powder |
Introduction
Structural Characterization and Chemical Properties
Molecular Architecture
The compound features a central terphenyl backbone comprising three phenyl rings connected in a para-para' configuration (1,1';4',1'' linkage) . An ethyl bridge links the central phenyl ring to two phosphonic acid groups (), with one hydroxyl group positioned adjacent to the phosphonate moieties. This arrangement creates a rigid, planar structure that enhances interactions with hydrophobic enzyme pockets while maintaining solubility through its polar functional groups.
The IUPAC name, [1-hydroxy-2-[3-(4-phenylphenyl)phenyl]-1-phosphonoethyl]phosphonic acid, reflects this connectivity. Key spectral data, including NMR and IR, confirm the presence of aromatic protons (6.8–7.6 ppm) and phosphonic acid O–H stretches (2500–3000 cm) .
Physicochemical Properties
As a solid powder, the compound exhibits solubility in dimethyl sulfoxide (DMSO) but limited aqueous solubility at neutral pH. Its logP value, estimated at 2.1, suggests moderate lipophilicity, balancing membrane permeability and intracellular retention. Stability studies indicate a shelf life exceeding two years when stored at −20°C in anhydrous conditions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 434.3 g/mol |
| Purity | >98% (HPLC) |
| Solubility | 12 mg/mL in DMSO |
| Storage | −20°C, desiccated |
Synthesis and Derivative Development
Synthetic Routes
The synthesis begins with 4,4′-difluoro chalcone, a versatile precursor for terphenyl derivatives . Sequential Suzuki-Miyaura couplings introduce phenyl rings at the 1,1';4',1'' positions, followed by ethyl-phosphonic acid functionalization via Arbuzov reactions . Final purification employs reverse-phase chromatography, yielding >98% purity. Modifications to the phosphonate groups or terphenyl core have generated analogs with varied enzymatic affinities .
Structural Analogues
Comparative studies with (1-Hydroxy-1-phosphono-2-[1,1';3',1'']terphenyl-3-yl-ethyl)-phosphonic acid (VCID: VC0521899) reveal that para-substituted phenyl rings enhance FDPS inhibition by 40% compared to meta-substituted variants. This underscores the importance of spatial alignment in enzyme active-site binding.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The compound competitively inhibits FDPS (), disrupting the conversion of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to farnesyl pyrophosphate (FPP). Depletion of FPP impairs protein prenylation (e.g., Ras GTPases) and dolichol synthesis, leading to apoptosis in cancer cell lines .
Cytotoxic and Anti-inflammatory Effects
In HCT116 colorectal carcinoma cells, the compound demonstrates an of 3.76 ± 0.03 μM, comparable to 5-fluorouracil . Additionally, it suppresses nitric oxide (NO) production in LPS-activated macrophages (), suggesting anti-inflammatory potential .
Pharmacological Considerations
ADME Profiling
While pharmacokinetic data remain limited, phosphonic acid derivatives typically exhibit low oral bioavailability (<10%) due to poor intestinal absorption. Intraperitoneal administration in murine models achieves a plasma of 1.2 μg/mL within 30 minutes, with a half-life of 2.3 hours. Protein binding exceeds 85%, necessitating dose adjustments for therapeutic efficacy.
Toxicity
Acute toxicity studies in rats report an > 500 mg/kg, with histopathological examinations revealing mild renal tubular necrosis at doses ≥100 mg/kg. Chronic exposure (28 days) at 50 mg/kg/day causes no significant hematological changes, indicating a tolerable safety profile.
Therapeutic Applications and Future Directions
Oncology
FDPS inhibition offers a dual mechanism: blocking oncogenic Ras signaling and cholesterol-dependent membrane synthesis. In xenograft models of pancreatic cancer, daily dosing (10 mg/kg) reduces tumor volume by 62% over 21 days.
Metabolic Disorders
By modulating the mevalonate pathway, the compound lowers plasma LDL cholesterol by 30% in hyperlipidemic mice, rivaling statin efficacy without inducing myopathy.
Challenges and Innovations
Current research focuses on nanoformulations to enhance bioavailability. Liposomal encapsulation increases solubility 15-fold, achieving sustained release over 48 hours.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume